molecular formula C26H25N3O3 B7694884 (4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7694884
M. Wt: 427.5 g/mol
InChI Key: AYAAJVZXAJXHQX-XQNSMLJCSA-N
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Description

(4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a piperidinyl quinoline moiety, and an oxazol-5-one ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Synthesis of the Piperidinyl Quinoline Intermediate: This involves the reaction of 6-methyl-2-(piperidin-1-yl)quinoline with suitable reagents.

    Cyclization to Form the Oxazol-5-one Ring: The final step involves the cyclization of the intermediates under controlled conditions to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure.

    Azo-fused Dinitramino Compounds: Similar in having complex ring structures but differ in functional groups and applications.

Uniqueness

The uniqueness of (4E)-2-(4-Methoxyphenyl)-4-{[6-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4E)-2-(4-methoxyphenyl)-4-[(6-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-17-6-11-22-19(14-17)15-20(24(27-22)29-12-4-3-5-13-29)16-23-26(30)32-25(28-23)18-7-9-21(31-2)10-8-18/h6-11,14-16H,3-5,12-13H2,1-2H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAAJVZXAJXHQX-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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